Baseline Potency of SLIGKV in Human PAR2 Calcium Mobilization: Reference Value for Mutant Screening
The unmodified human PAR2 hexapeptide SLIGKV (free acid, CAS 202933-49-1) exhibits a pEC50 of 6.06 ± 0.03 (EC50 ≈ 870 nM) in calcium mobilization assays using cells expressing wild-type human PAR2, providing a reproducible baseline for assessing the functional impact of receptor mutations or peptide modifications [1]. Single amino acid substitution of the N-terminal serine to alanine (ALIGKV) reduces potency to pEC50 = 5.10 ± 0.03 (EC50 ≈ 7.94 μM), representing a 9.1-fold decrease in potency, while complete removal of the N-terminal amine via N-(3-OH-2-Me-propanoyl)-LIGKV further diminishes activity to pEC50 = 4.45 ± 0.03 (EC50 ≈ 35.5 μM), corresponding to a 40.7-fold reduction relative to the parent compound [2]. These data establish SLIGKV as an essential reference standard for quantifying structure-activity perturbations in PAR2 pharmacology.
| Evidence Dimension | Agonist potency (pEC50) in calcium mobilization |
|---|---|
| Target Compound Data | pEC50 = 6.06 ± 0.03 (EC50 ≈ 870 nM) |
| Comparator Or Baseline | ALIGKV: pEC50 = 5.10 ± 0.03 (EC50 ≈ 7.94 μM); N-(3-OH-2-Me-propanoyl)-LIGKV: pEC50 = 4.45 ± 0.03 (EC50 ≈ 35.5 μM) |
| Quantified Difference | 9.1-fold decrease (ALIGKV); 40.7-fold decrease (N-acylated derivative) |
| Conditions | Calcium mobilization assay; wild-type human PAR2 expressed in CHO cells; n = 3 independent experiments |
Why This Matters
Quantifies the sensitivity of PAR2 activation to N-terminal modifications, establishing SLIGKV as the requisite baseline for mutant screening and SAR studies.
- [1] Kennedy AJ, Sundström L, Geschwindner S, et al. Table 1: Potency Data of SLIGKV Peptide at WT and Mutant PAR2 Receptors. J Biol Chem. 2020;295(51):17613-17625. View Source
- [2] Kennedy AJ, Sundström L, Geschwindner S, et al. Table 2: Potency Data Probing N-Terminal Interactions of Peptide Agonists and PAR2 Receptor. J Biol Chem. 2020;295(51):17613-17625. View Source
